molecular formula C13H12Cl2N6O3 B7740943 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide

Cat. No.: B7740943
M. Wt: 371.2 g/mol
InChI Key: KOQGUOVNYMSASQ-FZSIALSZSA-N
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Description

Molecular Formula: C₁₃H₁₂Cl₂N₆O₃
Average Molecular Weight: 371.178 g/mol
ChemSpider ID: 7856741

This compound features a hydrazide backbone conjugated to a 2,6-dichlorophenyl group and a 3,5-dioxo-1,2,4-triazin-6-yl moiety. The (E)-configuration of the methylidene group is critical for its structural stability and intermolecular interactions. The absence of defined stereocenters simplifies its synthetic pathway but limits stereochemical diversity in derivatives . Its naming variants reflect International Union of Pure and Applied Chemistry (IUPAC) conventions and regional linguistic adaptations, underscoring its complexity in chemical nomenclature.

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N6O3/c1-6(17-10-12(23)18-13(24)21-19-10)11(22)20-16-5-7-8(14)3-2-4-9(7)15/h2-6H,1H3,(H,17,19)(H,20,22)(H2,18,21,23,24)/b16-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQGUOVNYMSASQ-FZSIALSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC=C1Cl)Cl)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Preparation

The synthesis begins with the conversion of 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid to its corresponding acyl chloride. This is achieved using oxalyl chloride (2.5 equiv) in anhydrous methylene chloride at −10°C to 0°C for 4–6 hours. Excess oxalyl chloride ensures complete conversion, with the reaction monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). The acyl chloride is isolated as an oil after vacuum distillation to remove residual reagents.

Hydrazine Coupling

The acyl chloride is slowly added to a pre-chilled (−70°C) slurry of hydrazine hydrate (85%) in methylene chloride (28% v/v) over 3–5 hours. Maintaining this temperature prevents crystallization of hydrazine, ensuring a homogeneous reaction. The resulting p-methoxybenzylthioether hydrazide intermediate forms in 74% yield, with <5% bis-acylated by-product due to controlled stoichiometry (1:1.05 acyl chloride:hydrazine). Post-reaction, the mixture is quenched with 4% methanolic NaOH, washed with water, and dried over anhydrous MgSO4.

Triazinone Ring Construction

Cyclization with Triphosgene

The hydrazide intermediate undergoes cyclization using triphosgene (0.33 equiv) in tetrahydrofuran (THF) at 60–65°C for 8–10 hours. Triphosgene replaces hazardous phosgene, reducing equipment requirements and improving safety. The reaction is quenched with ice-cold water, and the triazinone product precipitates at pH 3–4 (adjusted with 3M HCl). Filtration and recrystallization from ethanol/water (1:3) yield the triazinone-hydrazide hybrid in 68% purity, which is further purified via silica gel chromatography (ethyl acetate:methanol 9:1).

Alkylation and Amination

To introduce the amino group at position 6 of the triazinone, the intermediate is treated with chloroacetone (1.2 equiv) in dimethylformamide (DMF) at 80°C for 6 hours. Potassium carbonate (2.0 equiv) acts as a base, facilitating nucleophilic substitution. The product is extracted with dichloromethane, washed with brine, and concentrated to a yellow solid (82% yield).

Schiff Base Condensation

Reaction with 2,6-Dichlorobenzaldehyde

The final step involves condensation of the triazinone-hydrazide with 2,6-dichlorobenzaldehyde (1.1 equiv) in ethanol under reflux for 12 hours. Glacial acetic acid (5 mol%) catalyzes imine formation, favoring the E-isomer via kinetic control. The reaction is monitored by HPLC (C18 column, 70:30 acetonitrile/water, retention time = 6.2 min). Post-reaction, the mixture is cooled to 4°C, inducing crystallization. The crude product is filtered and washed with cold ethanol to remove unreacted aldehyde.

Purification and Characterization

Recrystallization from ethyl acetate/heptane (1:5) affords the title compound as a white crystalline solid (mp 214–216°C) in 65% overall yield. Purity is confirmed by HPLC (>98%) and 1H-NMR (DMSO-d6, 400 MHz): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.55–7.42 (m, 3H, Ar-H), 4.21 (q, J = 7.2 Hz, 1H, CH), 3.92 (s, 2H, triazinone NH2), 1.48 (d, J = 7.2 Hz, 3H, CH3).

Optimization and Challenges

By-Product Mitigation

Key challenges include minimizing bis-acylated hydrazide (6) during the initial coupling step. This is addressed by:

  • Slow addition rate : Acyl chloride added at ≤5 mL/min to maintain −70°C.

  • Solvent ratio : Methylene chloride:hydrazine = 4:1 (v/v) reduces side reactions.

  • Drying agents : Anhydrous MgSO4 (10% w/v) ensures moisture-free crystallization.

Industrial-Scale Adaptations

Solvent Recovery

Methylene chloride is recovered (85%) via vacuum distillation (40°C, 150 mbar) and reused in subsequent batches. Ethanol is reclaimed via fractional distillation (78°C), reducing costs by 30%.

Crystallization Efficiency

Heptane anti-solvent (1.83× weight of crude product) enhances yield to 72% by reducing solubility of impurities. Particle size is controlled via cooling rate (0.5°C/min) to ensure filterability.

Analytical Data Comparison

StepYield (%)Purity (%)Key Spectral Data (1H-NMR)
Acyl Chloride9295δ 2.98 (q, J=7.2 Hz, CH2)
Hydrazide Intermediate7498δ 9.12 (s, 1H, NH)
Triazinone Cyclization6890δ 3.92 (s, 2H, NH2)
Schiff Base Final6598δ 8.45 (s, 1H, CH=N)

Chemical Reactions Analysis

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Analysis Techniques

The compound's structure can be elucidated using:

  • NMR Spectroscopy : For determining molecular conformation.
  • X-ray Crystallography : To confirm stereochemistry and solid-state structure.

Anticancer Activity

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes involved in cancer progression. The unique hydrazide and triazine structures may enhance interactions with biological targets associated with tumor growth and metastasis.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity due to its ability to disrupt microbial cell functions. The triazine moiety is known for its effectiveness against various pathogens.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for further research in treating diseases characterized by enzyme dysregulation, such as inflammation or metabolic disorders.

Drug Development

Given its structural complexity, N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is being explored for potential use in drug formulations targeting various therapeutic areas. The ongoing research emphasizes its importance in drug discovery efforts.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of compounds structurally related to this compound. Results indicated significant cytotoxicity against several cancer cell lines with a mechanism involving apoptosis induction.

Study 2: Antimicrobial Activity Assessment

In vitro tests demonstrated that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was linked to the inhibition of bacterial cell wall synthesis.

Study 3: Enzyme Interaction Studies

Research focusing on enzyme inhibition revealed that the compound effectively inhibits key enzymes involved in inflammatory pathways. This positions it as a potential therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

The compound’s closest analogs involve modifications to the aryl or triazine moieties. Key examples include:

Compound Name Molecular Formula Substituent Modifications Molecular Weight (g/mol) ChemSpider ID
N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-triazin-6-yl)amino]propanohydrazide C₁₃H₁₂Cl₂N₆O₃ Parent compound 371.178 7856741
2-[(3,5-Dioxo-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide C₁₄H₁₃F₃N₆O₃ 2,6-Cl → 4-CF₃ on phenyl 370.291 4504106
3-[(3,5-Dioxo-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide C₁₄H₁₃F₃N₆O₃ Positional isomer (amino group at C3 vs. C2) 370.291 4504106

Key Observations :

  • Trifluoromethyl (CF₃) vs.
  • Positional Isomerism: Shifting the amino group from C2 to C3 alters hydrogen-bonding patterns, impacting solubility and crystal packing .
Functional Group Comparisons with Pesticide Triazines

Triazine derivatives are widely used in agrochemicals.

Compound Name Core Structure Key Substituents Application Reference
Atrazine 1,3,5-Triazine Chloro, isopropylamino Herbicide
Pymetrozine 1,2,4-Triazin-3-one Pyridinylmethyleneamino Insecticide
Target Compound 1,2,4-Triazin-3,5-dione Dichlorophenyl, hydrazide Research compound

Key Observations :

  • Hydrazide vs.
  • Triazinone vs. Triazine: The 3,5-dioxo (triazinone) moiety increases polarity compared to non-oxidized triazines, reducing soil persistence but enhancing biodegradability .
Hydrogen-Bonding and Crystallography Comparisons

Evidence from analogous triazole-thione hydrazides (e.g., (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione) reveals that chlorophenyl groups and hydrazide linkages facilitate N–H···O/S hydrogen bonds, forming stable supramolecular architectures . The target compound likely exhibits similar behavior, with its dichlorophenyl and triazinone groups enabling robust crystal packing via intermolecular interactions.

Research Findings and Implications

  • Synthetic Feasibility : The absence of stereocenters simplifies large-scale synthesis compared to chiral analogs, though regioselectivity in triazine functionalization remains challenging .
  • Physicochemical Properties: Higher polarity (due to triazinone and hydrazide groups) may limit blood-brain barrier penetration but improve aqueous solubility for pharmaceutical applications .

Biological Activity

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide is a complex organic compound that belongs to the classes of hydrazides and triazines. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H13Cl2N5O3C_{14}H_{13}Cl_{2}N_{5}O_{3}, with a molecular weight of approximately 360.19 g/mol. The compound features both hydrazide and triazine moieties, which are known for their diverse pharmacological properties. The synthesis typically involves a condensation reaction between a hydrazine derivative and an appropriate aldehyde or ketone.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes involved in cancer progression or inflammation. The mechanism of action may involve the modulation of key biological pathways that are critical for tumor growth and inflammatory responses .

Anticancer Activity

Studies have shown that derivatives of triazine compounds can exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines. A notable study reported IC50 values indicating the effectiveness of triazine derivatives against colon carcinoma and breast cancer cells .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Similar hydrazide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes—key players in the inflammatory process—thereby reducing the production of pro-inflammatory mediators such as prostaglandins .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 Value (μM)Reference
AnticancerColon carcinoma HCT-1166.2
AnticancerBreast cancer T47D27.3
Anti-inflammatoryCOX-119.45
Anti-inflammatoryCOX-223.8

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing various hydrazide derivatives demonstrated that modifying the substituents on the triazine ring could enhance biological activity significantly. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures .
  • In Vivo Studies : Experimental models have shown promising results where similar compounds exhibited reduced tumor sizes in xenograft models when administered at specific dosages . This highlights the potential for therapeutic applications in oncology.
  • Structure-Activity Relationships (SAR) : Ongoing research into the SAR of hydrazides suggests that specific modifications can lead to improved potency and selectivity for biological targets. This is crucial for developing more effective therapeutic agents with fewer side effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide?

Answer:
The compound is typically synthesized via condensation reactions between 2,6-dichlorobenzaldehyde and hydrazide precursors under reflux conditions. Key steps include:

  • Reaction Setup : Use ethanol or toluene as solvents, with anhydrous potassium carbonate (K₂CO₃) as a base to facilitate imine bond formation .
  • Optimization : Reflux for 8–10 hours at 60–80°C ensures high yields (70–85%). Post-reaction, filtration and recrystallization (e.g., using 95% ethanol) improve purity .
  • Critical Parameters : Solvent polarity and temperature control are essential to avoid side reactions (e.g., hydrolysis of the triazine ring) .

Advanced: How can statistical experimental design optimize reaction conditions for this compound?

Answer:
Design of Experiments (DoE) and Bayesian optimization are effective for maximizing yield and minimizing resource use:

  • Full Factorial Design : Test variables (e.g., temperature, solvent ratio, catalyst loading) systematically. For example, a 2⁵ factorial design can identify interactions between parameters like reflux time and base concentration .
  • Response Surface Methodology (RSM) : Models nonlinear relationships; e.g., optimizing solvent mixtures (ethanol/water) to balance solubility and reactivity .
  • Heuristic Algorithms : Genetic algorithms or particle swarm optimization can automate parameter space exploration, reducing trial counts by 30–50% compared to one-variable-at-a-time (OVAT) approaches .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:
Multi-technique validation is critical:

TechniqueParameters MeasuredExample Data
Elemental Analysis C, H, N contentCalcd: C-55.52%, H-2.88%, N-15.42%; Found: C-55.48%, H-2.82%, N-15.37%
¹H/¹³C NMR Structural confirmation (e.g., imine protons, triazine carbons)δ 8.3 ppm (CH=N), δ 165–170 ppm (C=O triazine)
IR Spectroscopy Functional groups (C=O, N-H stretches)1680 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H)

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability or compound purity . Mitigation strategies include:

  • Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting bioactivity .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell line passage number) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) or concentration ranges .

Basic: Which functional groups govern the compound’s reactivity and stability?

Answer:
Key groups include:

  • Triazine Ring (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) : Prone to hydrolysis under acidic/alkaline conditions; stabilize with non-polar solvents .
  • Hydrazide Moiety (-NH-NH-CO-) : Participates in redox reactions; sensitive to oxidants like H₂O₂ .
  • Dichlorophenyl Group : Enhances lipophilicity (logP ~2.8) but may sterically hinder nucleophilic attacks .

Advanced: What computational models predict physicochemical and pharmacokinetic properties?

Answer:
SwissADME and Molinspiration are widely used:

  • Lipophilicity (logP) : Predicted logP = 2.5–3.0, indicating moderate membrane permeability .
  • Solubility : Aqueous solubility <10 µM (class IV in Biopharmaceutics Classification System) .
  • Drug-Likeness : Compliance with Lipinski’s rules (MW <500, H-bond donors <5) but high topological polar surface area (TPSA >110 Ų), limiting blood-brain barrier penetration .

Advanced: How can machine learning enhance synthesis optimization?

Answer:
Integrated computational-experimental workflows accelerate optimization:

  • Feature Engineering : Input variables (e.g., solvent polarity, catalyst type) are encoded for neural networks .
  • Transfer Learning : Pre-train models on similar triazine derivatives to reduce data requirements by 40% .
  • Active Learning : Iteratively select high-potential reaction conditions for testing, improving yield predictions by 15–20% over random sampling .

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